molecular formula C11H15NO5S B1334876 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid CAS No. 436811-06-2

2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid

Cat. No. B1334876
M. Wt: 273.31 g/mol
InChI Key: XQVIJJARWJWZEB-UHFFFAOYSA-N
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Description

“2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid” is a chemical compound with the molecular formula C11H15NO5S . It has a molecular weight of 273.31 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid” contains a total of 33 bonds; 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aromatic ether, and 1 sulfonamide .

Scientific Research Applications

Selective Hydrolysis in Organic Synthesis

The compound is involved in selective hydrolysis processes, particularly in the context of organic synthesis. A study by Chan, Cox, and Sinclair (2008) demonstrated its utility in the selective removal of methanesulfonate esters, a critical step in the synthesis of complex molecules (Chan, Cox, & Sinclair, 2008).

Catalysis in Chemical Reactions

Methanesulfonic acid, a related compound, is a highly effective catalyst for the synthesis of benzoxazoles, as shown by Kumar, Rudrawar, and Chakraborti (2008). This catalytic role is relevant for the synthesis of various organic compounds, including those related to 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid (Kumar, Rudrawar, & Chakraborti, 2008).

Synthesis of Complex Organic Molecules

The compound is integral in the synthesis of complex organic molecules. For example, Bachmann et al. (2013) discussed its role in the asymmetric hydrogenation and scalable synthesis of a glucokinase activator, illustrating its versatility in medicinal chemistry applications (Bachmann, Fettes, Lautz, & Scalone, 2013).

Role in Biochemical Reactions

Methanesulfonyl-related compounds play significant roles in biochemical reactions. As an example, Kitz and Wilson (1963) explored how methanesulfonyl fluoride, a related compound, reacts with acetylcholinesterase, demonstrating the biochemical applications of these types of compounds (Kitz & Wilson, 1963).

properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8(11(13)14)12(18(3,15)16)9-4-6-10(17-2)7-5-9/h4-8H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVIJJARWJWZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386835
Record name 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid

CAS RN

436811-06-2
Record name 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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